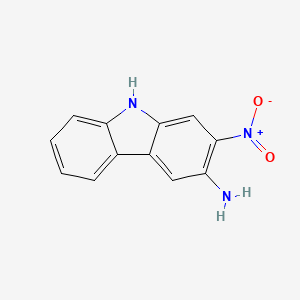

2-Nitro-9H-carbazol-3-amine

Description

The Carbazole (B46965) Heterocyclic System: Significance and Fundamental Reactivity Principles

Carbazole is a tricyclic heterocyclic aromatic organic compound with the molecular formula C₁₂H₉N. numberanalytics.com Its structure consists of two benzene (B151609) rings fused to a central five-membered, nitrogen-containing pyrrole (B145914) ring. numberanalytics.comnumberanalytics.com This arrangement results in a planar, aromatic framework that is a constituent of tobacco smoke and was first isolated from coal tar. numberanalytics.comwikipedia.org The carbazole scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. researchgate.netnih.govrsc.org

The reactivity of the carbazole ring is influenced by the nitrogen atom, which contributes to the aromatic π-system. numberanalytics.com The molecule can undergo electrophilic substitution reactions, with the positions at C-3, C-6, and N-9 being particularly susceptible to functionalization. nih.govresearchgate.net The development of transition metal-catalyzed C-H activation and functionalization has provided powerful methods for the direct and site-selective modification of the carbazole skeleton. chim.itresearchgate.net

Importance of Directed Functionalization: Nitro and Amino Substitutions on the Carbazole Core

The introduction of specific functional groups onto the carbazole core is a key strategy for tuning its chemical and physical properties. Nitro (-NO₂) and amino (-NH₂) groups are particularly significant substituents. The nitro group, being strongly electron-wallowing, can significantly alter the electronic landscape of the carbazole system, making it a key intermediate in the synthesis of various derivatives. nih.gov For instance, the nitration of carbazole is a common first step in creating more complex functionalized molecules. ontosight.aitubitak.gov.tr

Conversely, the amino group is an electron-donating group that can increase the nucleophilicity of the carbazole ring. This functional group is crucial for a variety of chemical transformations, including the formation of amides, imines, and for building larger, more complex heterocyclic systems. ontosight.aitubitak.gov.tr The interplay between electron-withdrawing nitro groups and electron-donating amino groups on the same carbazole scaffold, as seen in 2-Nitro-9H-carbazol-3-amine, creates a push-pull system that can lead to interesting optical and electronic properties.

Academic Research Landscape of Substituted Carbazole Structures

The academic research landscape for substituted carbazole structures is vast and multidisciplinary. These compounds have been extensively investigated for their applications in various fields.

Medicinal Chemistry: Carbazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netrsc.orgnih.gov The modification of the carbazole core at various positions has been a fruitful strategy for the development of new therapeutic agents. nih.gov

Materials Science: The unique photophysical and electronic properties of carbazoles make them valuable components in organic electronics. bohrium.comontosight.ai They are used in the development of organic light-emitting diodes (OLEDs), solar cells, and as charge transport materials. ontosight.aibohrium.com The ability to tune their properties through substitution allows for the design of materials with specific functionalities.

Organic Synthesis: Substituted carbazoles serve as versatile building blocks in organic synthesis for the construction of complex natural products and other target molecules. numberanalytics.com The development of new synthetic methodologies for the functionalization of the carbazole ring remains an active area of research. rsc.orgchim.it

Scope and Research Significance of 2-Nitro-9H-carbazol-3-amine

The synthesis of 2-Nitro-9H-carbazol-3-amine can be achieved through multi-step reaction sequences, often starting from the nitration of a carbazole precursor. ontosight.ai This compound serves as a valuable intermediate for the synthesis of more complex carbazole derivatives. The amino group can be readily acylated or alkylated, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization. ontosight.ai These characteristics make 2-Nitro-9H-carbazol-3-amine a key building block in the development of new materials with tailored optical and electronic properties, as well as in the exploration of novel bioactive compounds.

Properties

CAS No. |

60564-31-0 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-nitro-9H-carbazol-3-amine |

InChI |

InChI=1S/C12H9N3O2/c13-9-5-8-7-3-1-2-4-10(7)14-11(8)6-12(9)15(16)17/h1-6,14H,13H2 |

InChI Key |

KKYPNNLXQHXFKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)[N+](=O)[O-])N |

Other CAS No. |

60564-31-0 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 9h Carbazol 3 Amine and Analogues

Nucleophilic Characteristics of the Amino Functionality

The amino group at the 3-position of the carbazole (B46965) ring is a primary site of nucleophilic reactivity. This nucleophilicity allows for a range of reactions, including acylation, alkylation, and arylation, making 2-Nitro-9H-carbazol-3-amine a versatile precursor for the synthesis of more complex molecules.

Acylation Reactions: The amino group readily undergoes acylation with various reagents. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated product. Similarly, treatment with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine leads to the formation of the tert-butyl carbamate (B1207046) derivative. These reactions highlight the susceptibility of the amino group to attack by electrophilic acylating agents.

Alkylation and Arylation Reactions: The nitrogen of the amino group can also act as a nucleophile in alkylation and arylation reactions. For example, the improved Ullmann coupling reaction with 4-iodobenzonitrile (B145841), using copper and 18-crown-6, results in the formation of a diarylamine derivative. Furthermore, base-catalyzed nucleophilic aromatic substitution reactions with activated aryl halides, such as 2-chloro-3-nitropyridine (B167233), have been reported.

Other Nucleophilic Additions: The amino group can participate in nucleophilic addition reactions. A notable example is the reaction with 2-isocyanatoethyl methacrylate (B99206), which proceeds via nucleophilic addition of the amino group to the isocyanate, yielding a fluorescent monomer.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-acylated carbazole | |

| Acylation | Di-tert-butyl dicarbonate | Tert-butyl carbamate derivative | |

| Arylation | 4-Iodobenzonitrile (Ullmann coupling) | Diarylamine derivative | |

| Arylation | 2-Chloro-3-nitropyridine (SNAr) | N-aryl-3-aminocarbazole | |

| Nucleophilic Addition | 2-Isocyanatoethyl methacrylate | Ureidoethyl methacrylate derivative |

Electrophilic Aromatic Substitution Patterns on the Carbazole Ring with Nitro and Amino Groups Present

The presence of both a deactivating nitro group and an activating amino group on the carbazole ring complicates the pattern of electrophilic aromatic substitution. The directing effects of these substituents, along with the inherent reactivity of the carbazole nucleus, determine the position of incoming electrophiles.

Generally, the amino group is a powerful activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. In the case of 2-Nitro-9H-carbazol-3-amine, the positions ortho and para to the amino group are C-2, C-4, and the fused benzene (B151609) ring. However, the C-2 position is already substituted with a nitro group. The positions meta to the nitro group are C-1, C-3, and C-9a. The C-3 position is occupied by the amino group.

Research on the related 3-amino-9-ethylcarbazole (B89807) shows that the nucleophilic centers for electrophilic attack are the amino group at C-3 and the carbon atoms at C-2 and C-4, with the reactivity order being C-4 > C-2. This is attributed to the mesomeric effect of the amino group.

Halogenation: Halogenation of carbazoles can be achieved using various methods, including the use of hydrohalic acids and hydrogen peroxide under microwave irradiation. For 3-amino-9-ethylcarbazole, electrophilic substitution reactions are directed to the C-2 and C-4 positions.

Nitration: Nitration of carbazole typically occurs at the 3-position. However, in N-acylated carbazoles, where the nitrogen's electron-donating ability is diminished, electrophilic substitution is directed to the 2-position. For indolo[3,2-b]carbazoles, another extended aromatic system, electrophilic aromatic substitution, including nitration and bromination, readily occurs at the C-2 and C-8 positions. The formylation of 6,12-dinitro-indolo[3,2-b]carbazoles occurs selectively at the C-2 position due to the strong deactivating effect of the two nitro groups.

Sulfonation: Sulfonation of 3-amino-9-ethylcarbazole with sulfuric or chlorosulfonic acid leads to the introduction of a sulfonic acid group preferentially at the 2-position.

| Reaction | Reagent | Position of Substitution on 3-Aminocarbazole Analogues | Reference |

|---|---|---|---|

| Halogenation | HBr/H2O2 (Microwave) | C-2 and C-4 (on 3-amino-9-ethylcarbazole) | |

| Nitration | HNO3/Acetic Acid | C-3 (on carbazole) | |

| Nitration | Nitrating Agent | C-2 (on N-acylated carbazole) | |

| Sulfonation | H2SO4 or ClSO3H | C-2 (on 3-amino-9-ethylcarbazole) |

Mechanistic Pathways of Key Coupling and Cyclization Reactions

Derivatives of 2-Nitro-9H-carbazol-3-amine are valuable intermediates in the synthesis of fused heterocyclic systems through coupling and cyclization reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to form C-C bonds. For instance, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole can be coupled with arylboronic acids, although the presence of the nitro group can be undesirable for this reaction. A more successful strategy involves the Suzuki-Miyaura coupling of (5,8-dimethyl-9H-carbazol-3-yl)boronic acid with (hetero)aryl halides. The Buchwald-Hartwig amination is another important C-N coupling method used for synthesizing aminocarbazole derivatives.

Cyclization Reactions: The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using triphenylphosphine (B44618), is a practical method for synthesizing carbazoles. This reaction proceeds via deoxygenation of the nitro group. Another approach is the palladium-catalyzed reductive cyclization of o-nitrobiphenyls, where carbon monoxide, generated in situ from phenyl formate, acts as the reductant. The mechanism involves the initial reduction of the nitro group to a nitroso group, followed by cyclization.

Photostimulated SRN1 (Substitution Nucleophilic Radical) reactions provide a "transition-metal-free" route for the intramolecular C-N bond formation to yield carbazoles from 2'-halo[1,1'-biphenyl]-2-amines. The proposed mechanism involves the formation of a radical anion intermediate.

Cyclization reactions involving the amino group and an adjacent carbon atom are also prevalent. For example, the acylation of 3-amino-9-ethylcarbazole with ethyl succinoyl chloride, followed by an intramolecular Friedel-Crafts acylation, leads to the formation of an azepino[3,2-b]carbazole derivative.

Influence of Nitro and Amino Substituents on Reaction Kinetics and Thermodynamics

The electronic properties of the nitro and amino substituents significantly impact the kinetics and thermodynamics of reactions involving the carbazole ring.

Reaction Kinetics: The electron-donating amino group activates the carbazole ring towards electrophilic attack, thereby increasing the reaction rate. Conversely, the electron-withdrawing nitro group deactivates the ring, slowing down electrophilic substitution reactions. The combined effect in 2-Nitro-9H-carbazol-3-amine results in a moderated reactivity, with the activating effect of the amino group partially offsetting the deactivating effect of the nitro group. The rate of nucleophilic substitution reactions at the amino group is generally high due to its inherent nucleophilicity.

In the reductive cyclization of 2-nitrobiphenyls, the nature of the substituents can influence the reaction rate. The Cadogan reaction, for example, shows a temperature dependence, with higher boiling solvents leading to higher yields, suggesting that higher temperatures are needed to overcome the activation energy of the reaction.

Thermodynamics: The stability of the carbazole ring system provides a thermodynamic driving force for cyclization reactions that lead to its formation. The restoration of aromaticity in the final step of electrophilic aromatic substitution is a thermodynamically favorable process.

The pKa of the N-H proton in carbazole is a measure of its acidity. For 9H-carbazole, the pKa in DMSO is 19.9. The presence of a nitro group increases the acidity, as seen in 3-nitro-9H-carbazole with a pKa of 14.16 in aqueous hydrazine (B178648). This increased acidity is due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. The presence of the electron-donating amino group in 2-Nitro-9H-carbazol-3-amine would be expected to decrease the acidity of the N-H proton compared to 3-nitro-9H-carbazole.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Nitro 9h Carbazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Nitro-9H-carbazol-3-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino (-NH₂) and imino (-NH) groups. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex set of signals due to the protons on the carbazole (B46965) rings. The proton on the nitrogen of the carbazole ring (H-9) is expected to appear as a broad singlet at a downfield chemical shift. The two protons of the primary amine at position C3 will also likely appear as a broad singlet. The protons at C1 and C4, being adjacent to the substituents, would be significantly affected. Specifically, the H-1 proton would likely be a singlet or a narrow doublet, while the H-4 proton would be a singlet, both shifted downfield due to the influence of the adjacent nitro and amino groups. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) would show characteristic doublet and triplet splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum would reveal twelve distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups. The carbons bearing the nitro (C-2) and amino (C-3) groups would have their resonances shifted significantly. The C-2 atom, attached to the electron-withdrawing nitro group, is expected to be deshielded and appear at a downfield chemical shift. Conversely, the C-3 atom, bonded to the electron-donating amino group, would be shielded. The other aromatic carbons would appear in the typical range of δ 100-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Nitro-9H-carbazol-3-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~8.0-8.5 (d) | ~115-120 |

| C2 | - | ~140-145 |

| C3 | - | ~145-150 |

| C4 | ~8.5-9.0 (s) | ~110-115 |

| C4a | - | ~120-125 |

| C4b | - | ~125-130 |

| C5 | ~7.5-7.8 (d) | ~110-115 |

| C6 | ~7.2-7.5 (t) | ~120-125 |

| C7 | ~7.2-7.5 (t) | ~120-125 |

| C8 | ~8.0-8.3 (d) | ~125-130 |

| C8a | - | ~140-145 |

| C9a | - | ~135-140 |

| NH (pos. 9) | >10.0 (br s) | - |

| NH₂ (pos. 3) | ~4.5-5.5 (br s) | - |

Note: These are predicted values based on general substituent effects on carbazole systems. Actual experimental values may vary.

To definitively assign the complex proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For 2-Nitro-9H-carbazol-3-amine, COSY would show correlations between H-5/H-6, H-6/H-7, and H-7/H-8 on the unsubstituted ring, confirming their connectivity. The absence of significant correlations for H-1 and H-4 would support their isolated positions on the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals for all protonated carbons (CH, CH₂, CH₃). The signals from the aromatic protons would be correlated to their corresponding carbon atoms (C1, C4, C5, C6, C7, C8), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the H-1 proton would show a correlation to the quaternary C-2 and C-9a, while the H-4 proton would show correlations to C-2, C-3, and C-4b. The carbazole N-H proton would be expected to show correlations to adjacent carbons like C-8a and C-9a. These long-range correlations are definitive in confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of 2-Nitro-9H-carbazol-3-amine is expected to show several characteristic absorption bands. The transformation of a nitro group into an amino function is typically associated with the appearance of new, strong absorption bands for N-H vibrations.

N-H Vibrations: Two distinct types of N-H stretching bands are expected. A single, sharp peak around 3400 cm⁻¹ for the carbazole N-H group and two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group. echemi.com

N-O Vibrations: Strong absorption bands corresponding to the nitro group (-NO₂) are expected. These typically appear as two distinct peaks: an asymmetric stretching band around 1500-1550 cm⁻¹ and a symmetric stretching band around 1300-1360 cm⁻¹.

C=C and C-N Vibrations: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-N stretching vibrations for the aromatic amine would appear in the 1250-1350 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for 2-Nitro-9H-carbazol-3-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric Stretch | ~3450 |

| Amine (-NH₂) | Symmetric Stretch | ~3350 |

| Carbazole (-NH) | Stretch | ~3400 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Nitro-9H-carbazol-3-amine (C₁₂H₉N₃O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

Molecular Ion: The expected monoisotopic mass is 227.0695 g/mol . echemi.com In an ESI-MS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 228.0773.

Fragmentation Pattern: The mass spectrum would also show characteristic fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). Aliphatic amines often undergo cleavage at the alpha C-C bond. For this aromatic amine, fragmentation might be more complex, but key fragments could arise from the sequential loss of small molecules from the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for conjugated systems. The spectrum of 2-Nitro-9H-carbazol-3-amine is expected to be complex due to the presence of the carbazole chromophore, which is modified by both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂). This "push-pull" configuration often leads to intramolecular charge transfer (ICT) bands.

The spectrum would likely exhibit intense absorption bands in the UV region (200-400 nm) corresponding to π → π* transitions within the conjugated carbazole ring system. The presence of the amino and nitro groups is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted carbazole. Additionally, a lower intensity, longer wavelength absorption band extending into the visible region (>400 nm) may be present, corresponding to the n → π* transition of the nitro group and the ICT transition. The exact absorption maxima (λ_max) depend on the solvent used.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for 2-Nitro-9H-carbazol-3-amine is not publicly available, analysis of a related derivative like 9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine provides insight into the expected structural features.

An X-ray diffraction study would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the carbazole skeleton and the substituents.

Planarity: Determining the extent of planarity of the fused ring system. Carbazole units are generally planar, but substituents can cause minor deviations.

Intermolecular Interactions: Identifying hydrogen bonds and π-π stacking interactions in the crystal lattice. The N-H groups of the carbazole and the amino substituent, along with the oxygen atoms of the nitro group, would be expected to act as hydrogen bond donors and acceptors, respectively, influencing the crystal packing.

Table 3: Example Crystallographic Data for a Related Carbazole Derivative (9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine)

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.1550 (4) |

| b (Å) | 13.5093 (7) |

| c (Å) | 16.0248 (9) |

| β (°) | 103.899 (5) |

| Volume (ų) | 1713.74 (16) |

| Z | 4 |

Source: Data for a related derivative used for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and crucial technique in analytical chemistry used to determine the elemental composition of a compound. For a synthesized organic molecule such as 2-Nitro-9H-carbazol-3-amine, this analysis provides a quantitative measure of the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The primary purpose of this characterization is to verify that the empirical formula of the synthesized compound matches its theoretical formula, thereby confirming its atomic makeup and purity. unimi.iteuropa.eu

The process involves the combustion of a precisely weighed sample of the compound in an oxygen-rich environment. This converts the carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2) or its oxides, which are then quantified. Modern elemental analyses are typically performed using automated CHN elemental analyzers. unimi.it The experimentally determined percentages of C, H, and N are then compared with the values calculated from the compound's molecular formula.

For 2-Nitro-9H-carbazol-3-amine, the molecular formula is C₁₂H₉N₃O₂. ontosight.aiechemi.com Based on this formula, the theoretical elemental composition can be calculated. A close correlation between the experimental (found) and theoretical (calculated) values, usually within a ±0.4% margin, is considered strong evidence for the structural integrity and purity of the synthesized compound. researchgate.net This verification is a standard and essential step in the characterization of newly synthesized carbazole derivatives. researchgate.netmdpi.com

Detailed Research Findings

Research on various carbazole derivatives consistently employs elemental analysis as a definitive method for structural confirmation. researchgate.netamazonaws.com While specific experimental data for 2-Nitro-9H-carbazol-3-amine is presented in the table below, the methodology follows a standard procedure. For instance, studies on related heterocyclic compounds confirm that elemental analysis is performed to validate the products of synthesis, often alongside spectroscopic methods like NMR and IR. unimi.itresearchgate.net The purity of compounds used in further reactions or as standards is also routinely checked using this method. unimi.it

The table below presents the calculated theoretical percentages for 2-Nitro-9H-carbazol-3-amine against which experimental findings are compared.

Interactive Data Table: Elemental Composition of 2-Nitro-9H-carbazol-3-amine

| Element | Molecular Formula | Theoretical (Calculated) % | Experimental (Found) % |

| Carbon (C) | C₁₂H₉N₃O₂ | 63.43% | Varies by sample purity |

| Hydrogen (H) | C₁₂H₉N₃O₂ | 3.99% | Varies by sample purity |

| Nitrogen (N) | C₁₂H₉N₃O₂ | 18.49% | Varies by sample purity |

Theoretical and Computational Chemistry Studies of 2 Nitro 9h Carbazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For carbazole (B46965) derivatives, methods like B3LYP with various basis sets (e.g., 6-311++G(d,p), def2-svp) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.govresearchgate.net

Geometry optimization calculations using DFT typically predict a nearly planar conformation for the carbazole ring system in isolated molecules. researchgate.netscispace.com Studies on similar nitro-substituted carbazoles show that while the solid-state structures determined by X-ray crystallography may exhibit slight non-planarity, DFT calculations for the isolated molecules predict completely planar conformations. researchgate.netscispace.com For 2-Nitro-9H-carbazol-3-amine, the optimization process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of atoms. The resulting optimized structure is crucial for all subsequent computational analyses. The planarity of the carbazole core is essential for its π-conjugated system, which dictates its electronic and optical properties. researchgate.net

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP/6-311++G(d,p) | A hybrid DFT functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a triple-zeta basis set that includes diffuse and polarization functions. | Geometry optimization, vibrational frequency calculations, electronic properties. nih.govresearchgate.net |

| B3LYP/def2-svp | The B3LYP functional paired with a split-valence polarization basis set. | Used for geometry optimization and frequency analysis in studies of carbazole-based fluorescent probes. nih.gov |

| PBE0/def2-tzvp | A parameter-free hybrid functional with a triple-zeta valence polarization basis set. | Often used for more precise single-point energy calculations on an already optimized geometry. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions. nih.gov

For a molecule like 2-Nitro-9H-carbazol-3-amine, the MEP map would show a high negative potential (red) around the oxygen atoms of the electron-withdrawing nitro (–NO₂) group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino (–NH₂) group and the N-H group of the carbazole ring would exhibit a positive potential (blue), indicating these are the most likely sites for nucleophilic attack. acs.org

In a closely related compound, 2-(3-nitro-9H-carbazol-9-yl)ethan-1-amine (CSN), MEP analysis revealed that the maximum positive potential (48.83 kcal/mol) is located near the hydrogen atom of the amino group, while the minimum negative potential (-45.09 kcal/mol) is found near the oxygen atoms of the nitro group. acs.org This strong charge separation, driven by the powerful electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group, is a key feature that governs the molecule's intermolecular interactions. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for understanding electronic transitions and charge transfer properties. rsc.orgchem-soc.si

In 2-Nitro-9H-carbazol-3-amine, the presence of both an electron-donating amino group and a potent electron-withdrawing nitro group on the carbazole framework significantly influences the FMOs. The HOMO is expected to be localized primarily on the electron-rich part of the molecule, involving the carbazole ring and the amino group. The LUMO, in contrast, would be concentrated on the electron-deficient nitro group and the carbazole system. nih.govacs.org

This spatial distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher reactivity and easier electronic excitation. rsc.org For carbazole-nitro derivatives, the electron-withdrawing effect of the nitro group effectively lowers the LUMO energy level, resulting in a smaller HOMO-LUMO gap compared to unsubstituted carbazole. nih.govacs.org For instance, the calculated HOMO-LUMO gap for the related compound CSN is 3.30 eV. nih.govacs.org

| Orbital | Energy (eV) | Localization | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| HOMO | - | Distributed on carbazole and 2-aminoethyl groups. nih.govacs.org | 3.30 nih.govacs.org |

| LUMO | - | Distributed on carbazole and nitro groups. nih.govacs.org |

Theoretical Vibrational Spectroscopy (IR-B3LYP)

Theoretical vibrational spectroscopy, often performed using DFT methods like B3LYP, calculates the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions (stretching, bending, etc.). researchgate.netresearchgate.net

For 2-Nitro-9H-carbazol-3-amine, theoretical calculations would predict characteristic vibrational frequencies for its key functional groups.

N–H Stretching: The N–H stretching vibrations of the amine group (–NH₂) and the carbazole ring N-H would be expected in the 3200–3400 cm⁻¹ range.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group are strong IR absorbers and would be predicted to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C–N Vibrations: The C–N stretching of the aromatic amine would be located in the 1250–1350 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations corresponding to the C=C bonds within the carbazole aromatic system would appear in the 1450–1600 cm⁻¹ range.

By comparing the computed spectrum with experimental data, a detailed and reliable assignment of the observed spectral bands can be achieved, confirming the molecular structure.

Computational Assessment of Aromaticity (e.g., HOMA indices)

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of cyclic, planar, conjugated systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, calculated from the bond lengths of a given ring. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 corresponds to a non-aromatic system.

Computational studies on nitro derivatives of carbazole have shown that the substitution of a π-electron-withdrawing nitro group onto an aromatic ring leads to a decrease in the HOMA index for that ring. researchgate.netscispace.com This indicates a reduction in π-electron delocalization and a slight loss of aromatic character due to the perturbation caused by the substituent. researchgate.net For 2-Nitro-9H-carbazol-3-amine, HOMA calculations would likely show that the benzene ring bearing the nitro and amino groups has a lower aromaticity index compared to the unsubstituted benzene ring of the carbazole core. Despite this, the carbazole system as a whole shows strong resistance to geometric perturbation. researchgate.netscispace.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. umn.edu

For reactions involving 2-Nitro-9H-carbazol-3-amine, such as electrophilic substitution or nucleophilic reactions, DFT calculations can be used to map out the reaction pathways. For example, in the synthesis of carbazoles via intramolecular cyclization, computational studies have been used to rationalize experimental outcomes and support proposed mechanisms, such as the photoinitiated SRN1 mechanism. conicet.gov.aracs.org By calculating the activation energy barriers associated with different possible transition states, chemists can predict the most favorable reaction pathway and understand the role of catalysts or reaction conditions. researchgate.net While specific transition state modeling for reactions of 2-Nitro-9H-carbazol-3-amine is not widely reported, the methodologies are well-established for related carbazole systems. conicet.gov.ar

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Complex Organic Molecules and Polymers

2-Nitro-9H-carbazol-3-amine serves as a fundamental building block for the synthesis of more intricate organic molecules and polymers. ontosight.ai The presence of the amino group provides a reactive handle for a variety of chemical transformations, such as acylation, alkylation, and condensation reactions. ontosight.aitubitak.gov.tr These reactions allow for the facile introduction of other functional moieties, enabling the construction of larger, more complex molecular frameworks.

The carbazole (B46965) nitrogen (at the 9-position) can also be functionalized, typically through N-alkylation, to further modify the compound's properties and expand its synthetic utility. This dual reactivity at both the amino group and the carbazole nitrogen makes it a valuable intermediate for creating diverse molecular structures.

Furthermore, the amino and nitro functionalities can be chemically modified to create monomers suitable for polymerization. For instance, the amino group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), or it can participate in condensation polymerization reactions. The resulting carbazole-containing polymers are of significant interest due to their potential applications in various fields, stemming from the inherent properties of the carbazole unit, such as high thermal stability and excellent charge transport characteristics. mdpi.com

Precursors for Carbazole-Based Functional Materials

The carbazole moiety is a well-established constituent in a wide array of functional organic materials, and 2-Nitro-9H-carbazol-3-amine is a key precursor in the development of these materials. ontosight.aismolecule.com The inherent electronic and optical properties of the carbazole core, such as its high electron-donating ability and photoconductivity, make it a desirable component in materials designed for electronic and optoelectronic applications. tubitak.gov.trmdpi.comresearchgate.net The strategic placement of the nitro and amino groups on the carbazole ring in 2-Nitro-9H-carbazol-3-amine further modulates these properties, offering a route to fine-tune the material's performance for specific applications.

Carbazole derivatives are extensively utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). ontosight.ainih.gov They can function as host materials for phosphorescent emitters, hole-transporting materials, or as fluorescent emitters themselves. nih.gov The high triplet energy of the carbazole unit makes it an excellent host for blue phosphorescent dopants, a critical component for full-color displays and white lighting applications. mdpi.com

The amino and nitro groups on the 2-Nitro-9H-carbazol-3-amine scaffold can be synthetically modified to enhance charge injection and transport properties, as well as to improve the thermal and morphological stability of the resulting materials, which are crucial for the longevity and efficiency of OLED devices. nih.gov The ability to tune the electronic characteristics through derivatization of 2-Nitro-9H-carbazol-3-amine allows for the rational design of materials with optimized performance in OLEDs.

Beyond OLEDs, carbazole-based materials derived from precursors like 2-Nitro-9H-carbazol-3-amine are integral components in a variety of optoelectronic devices. ontosight.aismolecule.com These include organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). In OPVs, carbazole derivatives can act as the electron-donor material in the photoactive layer due to their excellent hole-transporting capabilities. smolecule.com

The broad absorption and favorable energy levels of appropriately designed carbazole-based molecules contribute to efficient light harvesting and charge separation. The presence of both electron-donating and electron-withdrawing groups in the precursor allows for the synthesis of push-pull chromophores, which can enhance the intramolecular charge transfer (ICT) characteristics, a desirable feature for improving the efficiency of organic solar cells.

The following table summarizes the key properties of carbazole derivatives relevant to their application in optoelectronics:

| Property | Relevance in Optoelectronics |

| High Hole Mobility | Facilitates efficient transport of positive charge carriers in devices like OLEDs and OPVs. |

| High Triplet Energy | Enables their use as host materials for phosphorescent emitters in OLEDs, particularly for blue light emission. |

| Good Thermal Stability | Ensures the longevity and reliability of optoelectronic devices operating at elevated temperatures. |

| Tunable Electronic Properties | Allows for the optimization of energy levels to match other materials in the device stack, improving charge injection and transport. |

| Photoconductivity | A key property for applications in photodetectors and the active layer of solar cells. |

The inherent fluorescence of the carbazole scaffold makes it a suitable fluorophore for the development of chemical sensors. ontosight.ai The fluorescence properties of carbazole derivatives are often sensitive to their local environment, making them excellent candidates for fluorescent probes. The strategic functionalization of the carbazole ring with specific recognition moieties can lead to sensors that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte.

The presence of the amino and nitro groups in 2-Nitro-9H-carbazol-3-amine provides convenient points for the attachment of such recognition units. For instance, the amino group can be modified to create a binding site for metal ions, anions, or neutral molecules. The electron-withdrawing nitro group can influence the photophysical properties of the carbazole fluorophore, potentially leading to a red-shifted emission and a lower HOMO-LUMO energy gap. acs.orgnih.gov This can be advantageous for developing probes that operate in the visible region of the electromagnetic spectrum. Research has shown that carbazole-nitro derivatives can act as efficient fluorescent probes for various analytes, including synthetic cannabinoids, through mechanisms like photoinduced electron transfer (PET). acs.orgnih.gov

Role in the Synthesis of Annulated Carbazole Derivatives

2-Nitro-9H-carbazol-3-amine is a valuable starting material for the synthesis of annulated carbazole derivatives. Annulation, the process of building a new ring onto an existing molecular framework, can be used to extend the π-conjugated system of the carbazole core. This extension of conjugation can significantly alter the electronic and photophysical properties of the molecule, leading to materials with red-shifted absorption and emission, as well as potentially higher charge carrier mobilities.

The amino group at the 3-position and the adjacent C-2 and C-4 positions of the carbazole ring in 2-Nitro-9H-carbazol-3-amine are particularly reactive sites for annulation reactions. tubitak.gov.tr For example, condensation reactions involving the amino group and a suitable bifunctional electrophile can lead to the formation of a new heterocyclic ring fused to the carbazole skeleton. The nitro group can also participate in or direct cyclization reactions, or it can be reduced to an amino group to provide an additional site for annulation. The synthesis of such extended carbazole systems is of interest for applications in advanced materials where fine-tuning of the electronic properties is crucial. ijpsjournal.com

Development of Novel Synthetic Reagents and Catalysts

While the primary applications of 2-Nitro-9H-carbazol-3-amine have been in materials science and as a building block for complex molecules, its structural features suggest potential for the development of novel synthetic reagents and catalysts. The carbazole scaffold itself has been incorporated into ligands for transition metal catalysis. smolecule.com

The development of catalysts based on 2-Nitro-9H-carbazol-3-amine is a less explored but promising area. For instance, the amino group could be functionalized to create a chelating ligand capable of coordinating to a metal center. The electronic properties of the carbazole ring, modulated by the nitro group, could influence the catalytic activity of the resulting metal complex.

Furthermore, derivatives of 2-Nitro-9H-carbazol-3-amine could potentially serve as organocatalysts. The combination of a basic amino group and the π-acidic nature of the nitro-substituted aromatic system could enable the activation of substrates in a variety of organic transformations. While specific examples of 2-Nitro-9H-carbazol-3-amine being directly used to develop novel reagents or catalysts are not extensively documented, the chemical versatility of the molecule makes it a plausible candidate for future research in this direction.

Future Research Directions and Emerging Paradigms for Nitroamino Carbazoles

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research concerning 2-Nitro-9H-carbazol-3-amine and its analogs will increasingly focus on sustainable and green synthetic routes.

Key Research Areas:

Catalyst-Free Reactions: Investigating reaction pathways that minimize or eliminate the need for metal catalysts, thereby reducing cost and environmental impact.

Alternative Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds (VOCs). Ionic liquids and deep eutectic solvents are also promising alternatives that can be recycled.

Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation and sonochemistry to accelerate reaction rates, improve yields, and reduce energy consumption. qscience.com

Flow Chemistry: Implementing continuous flow reactors for safer, more efficient, and scalable synthesis, offering precise control over reaction parameters.

A comparative analysis of traditional versus green synthetic approaches highlights the potential for significant improvements in sustainability.

| Parameter | Traditional Synthesis | Green Synthesis |

| Catalyst | Often requires heavy or precious metal catalysts | Aims for catalyst-free reactions or use of benign catalysts (e.g., iron) |

| Solvent | Typically uses volatile organic compounds (VOCs) | Employs water, bio-solvents, ionic liquids, or solvent-free conditions qscience.com |

| Energy | Often requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound qscience.com |

| Waste | Can generate significant hazardous waste | Designed for high atom economy and minimal byproducts |

Development of Novel Catalytic Systems for Functionalization

The targeted functionalization of the carbazole (B46965) core is crucial for tuning the properties of 2-Nitro-9H-carbazol-3-amine. Future work will focus on creating novel catalytic systems to achieve high regioselectivity and efficiency.

Key Research Areas:

C-H Activation: Designing catalysts for the direct functionalization of C-H bonds, which is an atom-economical approach to introduce new substituents. chim.it Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying carbazole scaffolds. chim.it

Asymmetric Catalysis: Developing chiral catalysts to produce enantiomerically pure carbazole derivatives, which is particularly important for applications in medicinal chemistry and nonlinear optics. nih.gov

Photoredox Catalysis: Harnessing visible light to drive catalytic cycles for the synthesis and functionalization of carbazoles under mild conditions.

Biocatalysis: Employing enzymes as catalysts for highly selective and environmentally friendly transformations. nih.gov

The development of these catalytic systems will enable the synthesis of a diverse library of nitroamino-carbazole derivatives with tailored electronic and optical properties.

Advanced Computational Predictions for Directed Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool for modern chemical research. Advanced computational methods can provide deep insights into the structure, properties, and reactivity of nitroamino-carbazoles, thereby guiding experimental efforts.

Key Research Areas:

Density Functional Theory (DFT): Using DFT to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces of 2-Nitro-9H-carbazol-3-amine and its derivatives. researchgate.netnih.gov This information is vital for predicting reactivity and designing molecules with specific electronic properties.

Time-Dependent DFT (TD-DFT): Employing TD-DFT to simulate electronic absorption and emission spectra, which is crucial for understanding the photophysical properties and designing materials for optoelectronic applications. researchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics and intermolecular interactions of these molecules in different environments.

Machine Learning and AI: Utilizing machine learning algorithms to predict reaction outcomes, optimize reaction conditions, and accelerate the discovery of new nitroamino-carbazole derivatives with desired properties.

These computational approaches will enable a more rational and efficient design of synthetic targets and experimental protocols.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for generating molecular diversity efficiently. researchgate.net Integrating nitroamino-carbazoles into MCRs is a promising avenue for the rapid synthesis of novel and complex heterocyclic systems.

Key Research Areas:

Development of Novel MCRs: Designing new MCRs that incorporate 2-Nitro-9H-carbazol-3-amine or its precursors as one of the components.

Scaffold Diversity: Utilizing MCRs to access a wide range of structurally diverse carbazole-containing compounds that would be difficult to synthesize through traditional multi-step sequences. beilstein-journals.orgrug.nl

Combinatorial Chemistry: Applying MCRs in a combinatorial fashion to generate large libraries of nitroamino-carbazole derivatives for high-throughput screening in drug discovery and materials science.

The atom economy and operational simplicity of MCRs make them a highly attractive and sustainable approach for the synthesis of functional molecules based on the nitroamino-carbazole scaffold. researchgate.net

Investigation of Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in the solid state significantly influences the bulk properties of materials, including their electronic, optical, and mechanical characteristics. A thorough understanding of the solid-state packing and intermolecular interactions of 2-Nitro-9H-carbazol-3-amine is essential for its application in solid-state devices.

Key Research Areas:

Single-Crystal X-ray Diffraction: Determining the precise crystal structure to analyze intermolecular interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions. researchgate.netacs.org

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) and understanding how polymorphism affects the material's properties.

Crystal Engineering: Utilizing knowledge of intermolecular interactions to design and control the solid-state packing of nitroamino-carbazole derivatives to achieve desired properties.

Hirshfeld Surface Analysis: Employing Hirshfeld surface analysis to visualize and quantify intermolecular contacts within the crystal structure, providing insights into the packing motifs. acs.org

Q & A

Q. Basic

- NMR : ¹H NMR confirms the amino group (δ 5.2–5.8 ppm, broad singlet) and nitro substitution (aromatic splitting patterns) .

- IR : Peaks at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) verify the nitro group .

- HPLC : Purity >95% is achievable with C18 columns (acetonitrile/water mobile phase) .

Advanced

Single-crystal X-ray diffraction (SHELX refinement) resolves positional isomerism (e.g., distinguishing 2-nitro vs. 4-nitro isomers). For example, SHELXL refines anisotropic displacement parameters to confirm the nitro group’s position (C–N–O angles ~120°) . Powder XRD identifies polymorphism, which affects optoelectronic properties .

How do electronic properties of 2-Nitro-9H-carbazol-3-amine compare to its structural analogs, and what methods quantify these differences?

Basic

The nitro group acts as an electron-withdrawing group , lowering the HOMO energy (-5.8 eV vs. -5.2 eV for non-nitrated carbazoles) . UV-Vis spectroscopy shows a redshift (λₐᵦₛ ~420 nm in DCM) due to enhanced conjugation .

Advanced

Cyclic voltammetry reveals reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating stability in hole-transport layers. DFT calculations (B3LYP/6-31G*) correlate nitro positioning with charge mobility (μₕ ~10⁻⁴ cm²/Vs) . Contradictions in reported bandgaps (2.8–3.1 eV) may arise from solvent polarity effects in UV-Vis measurements .

What strategies mitigate batch-to-batch variability in spectroscopic data for 2-Nitro-9H-carbazol-3-amine?

Advanced

Variability often stems from residual solvents or unreacted intermediates . Solutions include:

- TGA-MS : Detects solvent traces (e.g., toluene at 110°C) .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton signals (e.g., distinguishing NH₂ from aromatic protons) .

- HPLC-MS : Identifies di-nitration byproducts (m/z +46 Da) .

How can 2-Nitro-9H-carbazol-3-amine be functionalized for optoelectronic applications?

Q. Advanced

- Suzuki coupling : Attach electron-donating groups (e.g., 4-methoxyphenyl) to the carbazole core for balanced charge transport .

- Post-functionalization : React the amino group with acyl chlorides (e.g., acetyl chloride) to tune solubility without altering conjugation .

Example : N-([1,1'-Biphenyl]-4-yl) derivatives show enhanced hole mobility (μₕ ~10⁻³ cm²/Vs) in OLEDs .

What biological evaluation methods are suitable for assessing 2-Nitro-9H-carbazol-3-amine’s bioactivity?

Q. Advanced

- DNA interaction studies : UV-Vis titrations and fluorescence quenching quantify binding constants (e.g., Kb ~10⁷ M⁻¹ for minor-groove binding) .

- Topoisomerase assays : Electrophoresis (agarose gels) detects inhibition of DNA relaxation .

- Cytotoxicity : MTT assays (IC₅₀ values) in glioma U87 cells compare efficacy to temozolomide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.